molecular formula C28H56O3 B1237961 28-Hydroxyoctacosanoic acid CAS No. 52900-17-1

28-Hydroxyoctacosanoic acid

Cat. No. B1237961
CAS RN: 52900-17-1
M. Wt: 440.7 g/mol
InChI Key: DQDKWDYKDPDWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omega-hydroxyoctacosanoic acid is an omega-hydroxy fatty acid that is octacosanoic acid substituted by a hydroxy group at position 28. It derives from an octacosanoic acid.

Scientific Research Applications

Lipopolysaccharide Component in Rhizobium trifolii

28-Hydroxyoctacosanoic acid is a significant structural component of the lipopolysaccharide (LPS) in Rhizobium trifolii ANU 843. This fatty acid accounts for about 50% of the total fatty acid content in the LPS of this organism (Hollingsworth & Carlson, 1989).

Role in Nodule Environment Adaptation

In Rhizobium leguminosarum, 28-Hydroxyoctacosanoic acid is crucial for lipid A structure. An acpXL mutant lacking this fatty acid had altered physiological properties but was able to adapt and form nitrogen-fixing bacteroids within root nodule cells, suggesting an alternative mechanism for synthesizing this acid in the nodule environment (Vedam et al., 2006).

Occurrence in Rhizobiaceae Family

This acid is present in the lipid A of lipopolysaccharides in various strains of Rhizobium, Bradyrhizobium, and Agrobacterium, indicating its widespread occurrence and importance in the family Rhizobiaceae (Bhat et al., 1991).

Presence in Carnauba Wax

28-Hydroxyoctacosanoic acid is one of the ω-hydroxy acids identified as constituents of carnauba wax, showcasing its presence in diverse natural sources (Murray & Schoenfeld, 1955).

Antioxidant Properties

In oats, a compound consisting of 28-hydroxyoctacosanoic acid has shown antioxidant properties, which could have potential applications in food science and nutrition (Daniels & Martin, 1967).

properties

CAS RN

52900-17-1

Product Name

28-Hydroxyoctacosanoic acid

Molecular Formula

C28H56O3

Molecular Weight

440.7 g/mol

IUPAC Name

28-hydroxyoctacosanoic acid

InChI

InChI=1S/C28H56O3/c29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28(30)31/h29H,1-27H2,(H,30,31)

InChI Key

DQDKWDYKDPDWMY-UHFFFAOYSA-N

SMILES

C(CCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCO

Canonical SMILES

C(CCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
28-Hydroxyoctacosanoic acid
Reactant of Route 2
Reactant of Route 2
28-Hydroxyoctacosanoic acid
Reactant of Route 3
Reactant of Route 3
28-Hydroxyoctacosanoic acid
Reactant of Route 4
Reactant of Route 4
28-Hydroxyoctacosanoic acid
Reactant of Route 5
Reactant of Route 5
28-Hydroxyoctacosanoic acid
Reactant of Route 6
Reactant of Route 6
28-Hydroxyoctacosanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.